molecular formula C11H16O4 B14173793 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate CAS No. 922550-94-5

1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate

Cat. No.: B14173793
CAS No.: 922550-94-5
M. Wt: 212.24 g/mol
InChI Key: SKMZMYKLIHXEIF-UHFFFAOYSA-N
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Description

1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is an organic compound with the molecular formula C11H16O4 It is a derivative of oxepane, a seven-membered ring ether, and contains both an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate can be synthesized through a multi-step process involving the formation of the oxepane ring followed by esterification and ketone formation. One common method involves the Baeyer-Villiger oxidation of a suitable precursor to introduce the ketone functionality. The ester group can be introduced via esterification reactions using appropriate alcohols and acids under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate has several applications in scientific research:

    Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties.

    Materials Science: Its derivatives can be used to create materials with specific mechanical or chemical properties.

    Biological Research: It may serve as a building block for the synthesis of biologically active molecules.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. These reactions can influence the compound’s interaction with biological molecules and its overall reactivity.

Comparison with Similar Compounds

  • Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
  • Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate
  • Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate

Uniqueness: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is unique due to its oxepane ring structure combined with ester and ketone functionalities

Properties

CAS No.

922550-94-5

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-(2-oxooxepan-3-yl)ethyl prop-2-enoate

InChI

InChI=1S/C11H16O4/c1-3-10(12)15-8(2)9-6-4-5-7-14-11(9)13/h3,8-9H,1,4-7H2,2H3

InChI Key

SKMZMYKLIHXEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCOC1=O)OC(=O)C=C

Origin of Product

United States

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